Dextrorphan

NMDA receptor binding affinity pharmacology

Procure Dextrorphan (125-73-5) for studies requiring a selective, non-opioid NMDA antagonist. Its unique slow kinetics and sigma-1 affinity (Ki 118 nM) differ from ketamine/memantine. Essential for replicating neuroprotection models (ED50 13-17 µM) and ischemia studies (EC50 >2000 ng/mL). Avoid substitutes.

Molecular Formula C17H23NO
Molecular Weight 257.37 g/mol
CAS No. 125-73-5
Cat. No. B195859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDextrorphan
CAS125-73-5
Synonyms(+-)-17-Methylmorphinan-3-ol
Dextrorphan
Molecular FormulaC17H23NO
Molecular Weight257.37 g/mol
Structural Identifiers
SMILESCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
InChIInChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1
InChIKeyJAQUASYNZVUNQP-PVAVHDDUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dextrorphan (CAS 125-73-5): A Non-Opioid NMDA Antagonist for Neuroscience Research and Drug Discovery


Dextrorphan (CAS 125-73-5) is a morphinan derivative and the primary active O-demethylated metabolite of the widely used antitussive dextromethorphan [1]. Unlike its parent compound, dextrorphan is a dextrorotatory morphinan that lacks significant opioid activity [2]. It functions pharmacologically as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist at the sigma-1 receptor, a profile that distinguishes it from other morphinans and underlies its utility in experimental models of excitotoxicity and neuroprotection [3].

Why Dextrorphan Cannot Be Substituted by Dextromethorphan or Other NMDA Antagonists


While dextrorphan (DX) and dextromethorphan (DXM) share a morphinan core and are often discussed together, their pharmacological profiles differ sharply in ways that preclude simple interchange. The absence of a 3-methoxy group on DX, compared to DXM, results in a significantly higher affinity for the NMDA receptor (Ki = 405.2 nM vs. 2913 nM) [1] and a distinct sigma-1 receptor interaction profile. This translates to functional differences: DX is approximately 7-fold more potent as an NMDA antagonist in binding assays [1] and is more efficacious in neuroprotection models [2]. Furthermore, comparisons with other NMDA antagonists like ketamine and memantine reveal DX has unique channel blocking kinetics, characterized by slower kinetics and marked use-dependency, which differentiates it from the faster, more voltage-dependent block seen with memantine and ketamine [3]. Procurement of the specific compound, therefore, is critical to ensure the intended pharmacological activity and experimental reproducibility, as the use of an alternative NMDA antagonist or the parent prodrug would yield quantitatively and qualitatively different results.

Quantitative Evidence for Dextrorphan Differentiation: Head-to-Head Data for Informed Procurement


Dextrorphan Exhibits 7.2-Fold Higher NMDA Receptor Affinity than Dextromethorphan

Dextrorphan demonstrates substantially higher affinity for the phencyclidine (PCP) site of the NMDA receptor compared to its parent compound dextromethorphan. In a study using dark Agouti rat brain membranes and [3H]MK-801 as a radioligand, dextrorphan showed a Ki of 405.2 nM, while dextromethorphan showed a Ki of 2913 nM [1]. This represents a 7.2-fold difference in binding affinity, establishing dextrorphan as the more potent NMDA receptor antagonist among these structurally related morphinans.

NMDA receptor binding affinity pharmacology

Dextrorphan Antagonizes NMDA-Mediated Neurotoxicity with an ED50 of 13-17 µM and Greater Potency than Levorphanol

In primary cultures of mouse neocortical neurons, dextrorphan produced a concentration-dependent antagonism of NMDA-induced neurotoxicity, with an ED50 of 13 to 17 µM [1]. In a direct comparison, its enantiomer levorphanol was less potent, with an ED50 of 40 µM [1]. Dextrorphan's effect was selective for NMDA-mediated toxicity, as it did not protect against damage induced by kainate or quisqualate [1].

neuroprotection excitotoxicity NMDA antagonist

Dextrorphan Exhibits a High-Affinity Sigma-1 Receptor Interaction (Ki = 118 nM)

Beyond its NMDA receptor activity, dextrorphan binds to the sigma-1 receptor with a Ki of 118 nM, as determined by displacement of [3H]-citalopram in HEK cell membranes [1]. This affinity for sigma-1 is a key point of differentiation from many other NMDA antagonists. While dextromethorphan also binds sigma-1, the combination of high NMDA affinity and sigma-1 agonism in a single molecule is a distinct pharmacological signature.

sigma-1 receptor pharmacology drug discovery

Dextrorphan Exhibits Slower NMDA Channel Kinetics with Marked Use-Dependency Compared to Memantine and Ketamine

Patch-clamp studies on cultured neurons revealed that dextrorphan blocks NMDA receptors with much slower kinetics than memantine and ketamine, resulting in marked use-dependency and weaker voltage-dependency [1]. In contrast, memantine and ketamine exhibited weakly use-dependent and strongly voltage-dependent block [1]. This biophysical difference has significant functional consequences, as slower, use-dependent blockers like dextrorphan and MK-801 trap the channel in a closed state, leading to more sustained antagonism.

NMDA receptor electrophysiology channel kinetics

Dextrorphan Attenuates Formalin-Induced Nociceptive Behaviors at a Lower Concentration than Memantine and Ketamine in a Local Pain Model

In a rat formalin test assessing peripheral nociception, intraplantar pretreatment with 5 mM dextrorphan significantly attenuated formalin-induced lifting and licking behaviors [1]. Memantine and ketamine required a higher concentration of 10 mM to achieve a similar significant effect [1]. This suggests a greater potency for dextrorphan at peripheral NMDA receptors in this pain model.

pain peripheral NMDA receptors nociception

Dextrorphan Provides 50% Cortical Neuroprotection in Focal Ischemia Model with a Defined 2-Hour Therapeutic Window

In a rabbit model of transient focal cerebral ischemia, dextrorphan administration initiated with a 2-hour delay after ischemia onset provided 50% cortical neuroprotection when steady-state serum concentrations exceeded 2000 ng/mL [1]. This neuroprotective effect was lost when treatment was delayed to 4 hours, highlighting a narrow therapeutic window [1].

cerebral ischemia stroke neuroprotection

Optimal Research Applications for Dextrorphan (CAS 125-73-5) Based on Quantitative Evidence


Investigating NMDA Receptor-Mediated Excitotoxicity and Neuroprotection

Dextrorphan is the compound of choice for in vitro models of excitotoxic neuronal injury. Its ED50 of 13-17 µM for blocking NMDA-induced toxicity [1] provides a clear and quantifiable benchmark for experimental design. Its higher potency relative to levorphanol (ED50 40 µM) [1] and its lack of opioid activity make it a more selective tool than other morphinans. Furthermore, its slower channel kinetics and marked use-dependency [2] differentiate it from fast, voltage-dependent blockers like memantine and ketamine, enabling researchers to probe the functional consequences of distinct NMDA receptor blockade mechanisms.

Preclinical In Vivo Models of Cerebral Ischemia and Stroke

For in vivo studies of focal cerebral ischemia, dextrorphan is a well-characterized reference NMDA antagonist with defined efficacy parameters. Research has established that a 50% reduction in cortical damage is achievable when treatment is initiated within a 2-hour window post-ischemia and when steady-state serum levels exceed 2000 ng/mL [3]. This quantitative framework allows for precise experimental design and direct comparison with novel neuroprotective agents. Procuring dextrorphan over alternative NMDA antagonists is essential when replicating or building upon this established body of stroke research.

Studying Peripheral NMDA Receptor Contributions to Pain and Nociception

Dextrorphan is a potent tool for investigating the role of peripheral NMDA receptors in pain signaling. In the formalin model of acute inflammatory pain, local application of 5 mM dextrorphan was sufficient to significantly reduce pain-related behaviors, whereas memantine and ketamine required 10 mM [4]. This higher local potency makes dextrorphan a preferred compound for studies requiring local or topical administration of an NMDA antagonist to minimize systemic side effects.

Pharmacological Profiling of Sigma-1 Receptor Agonism and Dual-Target Engagement

With a confirmed Ki of 118 nM at the sigma-1 receptor [5] and high-affinity NMDA receptor antagonism (Ki = 405.2 nM) [6], dextrorphan serves as a unique dual-target pharmacological probe. This profile is distinct from classic NMDA antagonists like ketamine and memantine, which lack significant sigma-1 activity. Researchers investigating the interplay between glutamatergic and sigma-1 signaling pathways, or screening for compounds with this specific polypharmacology, will find dextrorphan to be an indispensable and irreplaceable reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dextrorphan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.